methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate
Description
Methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoylphenyl core substituted with a hydroxylated cyclohexene moiety. Its structure combines a carbamate group (methyl ester of carbamic acid), a sulfonamide bridge, and a cyclohexene ring with a hydroxyl group at the 1-position (Fig. 1). Carbamates are widely recognized for their biological activities, including enzyme inhibition and pesticidal properties , while sulfonamide groups are critical in medicinal chemistry for targeting enzymes such as carbonic anhydrase . The hydroxylated cyclohexene fragment may enhance solubility and influence intermolecular interactions, such as hydrogen bonding, which can affect crystallinity and bioavailability .
Properties
IUPAC Name |
methyl N-[4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-22-14(18)17-12-5-7-13(8-6-12)23(20,21)16-11-15(19)9-3-2-4-10-15/h3,5-9,16,19H,2,4,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFGGKAHROMLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the hydroxycyclohexenyl intermediate. This intermediate is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group. Finally, the carbamate group is introduced through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to a sulfonamide.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfamoyl group may produce a sulfonamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxycyclohexenyl moiety may allow it to bind to certain enzymes or receptors, while the sulfamoyl and carbamate groups could modulate its activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Carbamate Derivatives with Sulfonamide Linkages
(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate ():
- Key features : Replaces the hydroxylated cyclohexene with a cyclohexyl-phenylethyl group.
- Impact : Increased hydrophobicity (LogP ≈ 6.4) due to bulky aromatic and cyclohexyl substituents, likely reducing aqueous solubility compared to the target compound.
- Synthesis : Similar carbamate formation via isocyanate-alcohol reactions, but with distinct steric demands .
- Methyl 2-((1-(2,4-dichloro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate (1q) (): Key features: Incorporates a triazole ring and dichlorophenyl group. Impact: Enhanced electronegativity from chlorine atoms may improve target binding but reduce metabolic stability.
Cyclohexene-Containing Carbamates
- 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate ():
- Key features : Shares a cyclohexene ring but lacks the sulfamoylphenyl group.
- Crystallography : Exhibits intermolecular N–H···O hydrogen bonds, forming 1D chains. The target compound’s hydroxyl group may enable similar or stronger hydrogen-bonding networks .
- Synthesis : Prepared via reaction of α-terpineol with phenyl isocyanate, suggesting analogous routes for the target compound .
Table 1: Comparative Analysis of Key Compounds
*Calculated using ChemDraw and inferred data.
Hydrogen Bonding and Crystallinity
- The hydroxyl and sulfamoyl groups in the target compound are expected to form robust hydrogen-bonding networks, as seen in ’s N–H···O interactions. This contrasts with the more hydrophobic (1-cyclohexyl-1-phenylethyl) derivative, which lacks polar substituents .
Research Implications and Gaps
- Biological Activity : While sulfonamide-carbamate hybrids are established enzyme inhibitors , the target compound’s efficacy against carbonic anhydrase or other targets remains unvalidated. Comparative IC50 studies are needed.
- Synthetic Optimization : Modifications to the cyclohexene ring (e.g., substituents at the 2-position) could tune solubility and binding affinity, as suggested by hydrophobic fragment studies in .
- Crystallographic Data: No structural data exists for the target compound. SHELX-based refinements () could elucidate its conformation and packing behavior.
Biological Activity
Methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C16H20N2O4S
Molecular Weight: 336.41 g/mol
IUPAC Name: this compound
The compound features a carbamate functional group linked to a sulfamoyl moiety, which is known for its diverse biological activities. The presence of the hydroxycyclohexene structure may also contribute to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The sulfamoyl group is known to exhibit antimicrobial properties, while the carbamate structure can enhance the compound's stability and bioavailability.
Antimicrobial Activity
Several studies have indicated that compounds with sulfamoyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.
Anti-inflammatory Properties
Research suggests that derivatives of carbamate compounds can modulate inflammatory responses. The compound's structural features may allow it to inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The compound's mechanism appears to involve apoptosis induction, making it a candidate for further development as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.
Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing anti-inflammatory effects, the compound was administered to murine models subjected to lipopolysaccharide (LPS)-induced inflammation. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, indicating potential therapeutic applications in inflammatory diseases.
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial (S. aureus) | 32 | Inhibition of growth |
| Antimicrobial (E. coli) | 32 | Inhibition of growth |
| Anti-inflammatory (TNF-α) | 50 | Reduced levels |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential functionalization:
- Step 1 : Sulfamoylation of 4-aminophenyl carbamate derivatives using sulfonyl chlorides (e.g., cyclohexenylmethyl sulfamoyl chloride) under anhydrous conditions .
- Step 2 : Carbamate formation via nucleophilic substitution between the amine and methyl chloroformate in a polar aprotic solvent (e.g., DMF) at 0–5°C .
- Optimization : Variables include temperature control (<5°C to prevent side reactions), catalyst selection (e.g., triethylamine for deprotonation), and solvent purity. Yield improvements (>80%) are achieved by slow addition of reagents and inert atmosphere .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structural integrity of this compound?
- FT-IR : Confirm the presence of carbamate (C=O stretch at ~1700 cm⁻¹), sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹), and hydroxyl groups (broad O–H stretch at ~3200–3500 cm⁻¹) .
- NMR :
- ¹H NMR : Look for methyl carbamate protons (~3.7 ppm, singlet) and aromatic protons in the sulfamoylphenyl group (7.3–7.9 ppm, multiplet).
- ¹³C NMR : Carbamate carbonyl (~155 ppm), sulfonamide sulfur-linked carbons (~50–60 ppm) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Hydrolysis of Carbamate : Occurs in aqueous or acidic conditions. Mitigate by using anhydrous solvents and avoiding prolonged storage in humid environments .
- Oxidation of Cyclohexenyl Group : Prevent using antioxidants (e.g., BHT) or conducting reactions under nitrogen .
Advanced Research Questions
Q. How can X-ray crystallography resolve disorder in the cyclohexenyl moiety, and what software tools are recommended?
- Disorder Handling : In crystallographic refinement (e.g., SHELXL), split the disordered atoms (C10A/C10B in ) into two positions with occupancy ratios refined to ~0.55:0.45. Use restraints (SIMU/DELU) to stabilize geometry .
- Software : SHELX suite for refinement, ORTEP-3 for graphical representation, and WinGX for data integration .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and intermolecular interactions?
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap >5 eV indicates stability). NBO analysis identifies hyperconjugative interactions (e.g., n→σ* in sulfamoyl groups) .
- Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets). Grid parameters: 25 ų box centered on the active site, Lamarckian GA for conformational sampling .
Q. How do hydrogen-bonding patterns influence crystal packing, and how can graph set analysis classify these interactions?
- Graph Set Analysis : Use Etter’s formalism to categorize motifs:
- Chain (C(4)) : N–H⋯O hydrogen bonds between carbamate groups (e.g., N1–H1N1⋯O2 in ).
- Rings (R₂²(8)) : Cyclic interactions involving hydroxyl and sulfamoyl groups .
Q. What strategies address contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Experimental Design : Standardize assay conditions (pH 7.4 buffer, 37°C) and cell lines (e.g., HEK293 for consistency).
- Data Normalization : Use positive controls (e.g., cisplatin for cytotoxicity assays) and validate via dose-response curves with triplicate runs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
